

# deuruxolitinib dose reduction guidelines adverse event management

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## Compound Focus: Deuruxolitinib

CAS No.: 1513883-39-0

Cat. No.: S3469398

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## Key Precautions and Required Monitoring

**Deuruxolitinib** carries a US Boxed Warning for increased risks of serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [1]. The following monitoring protocols are recommended.

## Pre-Treatment Requirements

- **CYP2C9 Genotyping:** Dose administration is contraindicated in patients who are CYP2C9 poor metabolizers. An FDA-approved test for this is not currently available [1] [2].
- **Infection Screening:** Test for latent tuberculosis (TB) before and during therapy. The drug is not recommended for patients with active TB or active hepatitis B or C [1].
- **Vaccinations:** Complete all necessary immunizations, including herpes zoster, prior to treatment initiation [1].

## Monitoring During Treatment

The following parameters should be monitored prior to and during treatment as clinically appropriate [1]:

- **Infections:** Actively monitor for signs and symptoms of infection.
- **Hematologic:** Complete blood count (for anemia, neutropenia, lymphopenia).

- **Hepatic:** Hepatitis B status in carriers.
- **Metabolic:** Lipid parameters.
- **Gastrointestinal:** For signs/symptoms of gastrointestinal perforation in at-risk patients.

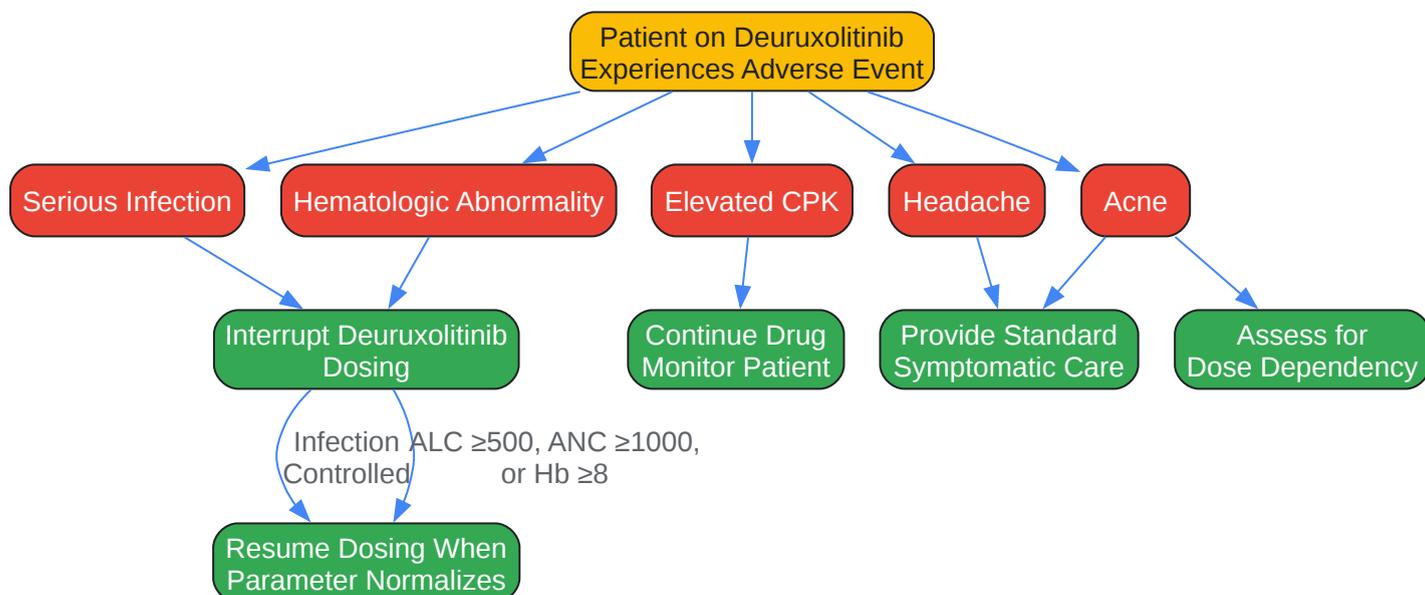
## Experimental Protocol & Clinical Data Summary

For researchers designing studies or analyzing data, the following table summarizes efficacy and adverse event outcomes from a recent meta-analysis of three RCTs (n=1,372 patients) over 24-28 weeks [3].

Outcome Measure	Result (Deuruxolitinib vs. Placebo)	Statistical Significance
<b>SALT Score Improvement (Mean Change from Baseline)</b>	MD = -47.26 [95% CI: -53.47, -41.05]	p < 0.00001 [3]
<b>Achieved ≥75% SALT Improvement (SALT75)</b>	RR = 93.66 [95% CI: 23.42, 374.65]	p < 0.00001 [3]
<b>Achieved ≥90% SALT Improvement (SALT90)</b>	RR = 65.26 [95% CI: 16.28, 261.58]	p < 0.00001 [3]
<b>Treatment-Emergent Adverse Events (TEAEs)</b>		
Elevated Creatine Phosphokinase (CPK)	RR = 2.79 [95% CI: 1.5, 4.99]	p = 0.0006 [3]
Headache	RR = 1.49 [95% CI: 0.98, 6.54]	p = 0.06 (not significant) [3]
Acne	RR = 1.80 [95% CI: 0.84, 3.88]	p = 0.13 (not significant) [3]

## Adverse Event Management Workflow

The diagram below outlines the decision-making workflow for managing key adverse events during **deuruxolitinib** treatment.



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## References

1. Deuruxolitinib Dosage Guide + Max Dose, Adjustments [drugs.com]
2. Deuruxolitinib in the Alopecia Areata Treatment Paradigm [ajmc.com]
3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

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